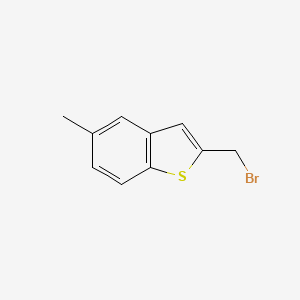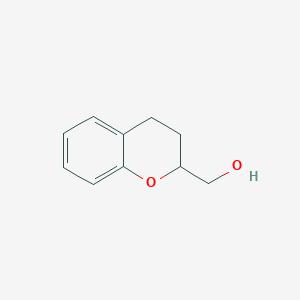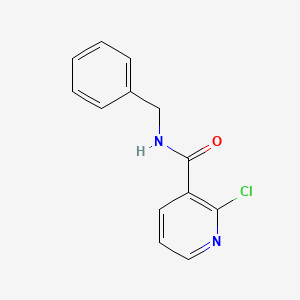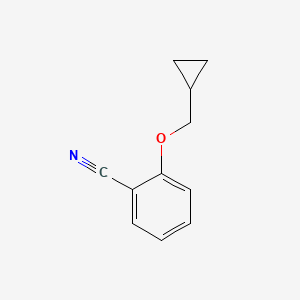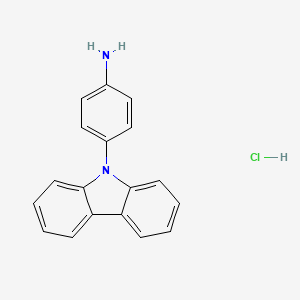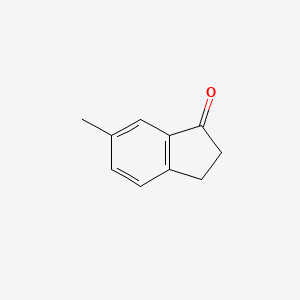![molecular formula C11H12F3N3O2 B1306248 5-Cyclopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 436088-39-0](/img/structure/B1306248.png)
5-Cyclopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Vue d'ensemble
Description
“5-Cyclopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical compound with the CAS Number: 436088-39-0 . Its molecular weight is 275.23 . The IUPAC name for this compound is 5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12F3N3O2/c12-11(13,14)8-3-6(5-1-2-5)15-9-4-7(10(18)19)16-17(8)9/h4-6,8,15H,1-3H2,(H,18,19) . This code provides a specific description of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 437.4±45.0 °C . More detailed physical and chemical properties are not available in the web search results.Applications De Recherche Scientifique
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
Pyrazolo[1,5-a]pyrimidine scaffold, akin to the chemical structure , is recognized for its broad medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostics. The structure-activity relationship (SAR) studies underline the scaffold's potential in drug discovery, urging medicinal chemists to further explore its capabilities. Significant advances in synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives highlight their biological properties and SAR studies, marking a fruitful area for the development of drug-like candidates (Cherukupalli et al., 2017).
Regio-Orientation in Pyrazolo[1,5-a]pyrimidines
The review by Mohamed and Mahmoud (2019) focuses on the regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents leading to pyrazolo[1,5-a]pyrimidines. It highlights the nucleophilicity of the exocyclic NH2 group and endocyclic NH in 3(5)-aminopyrazoles, which has been a source of controversy regarding the regio-orientation of substituents. This review emphasizes the importance of understanding the regio-orientation for developing pyrazolo[1,5-a]pyrimidine derivatives (Mohamed & Mahmoud, 2019).
Pyrazole Carboxylic Acid Derivatives
Pyrazole carboxylic acid derivatives, related to the compound of interest, are significant in heterocyclic compounds due to their biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This mini-review provides an overview of the synthesis of these derivatives and their biological applications, guiding scientists in medicinal chemistry towards exploring the biological activities of pyrazole carboxylic acid derivatives in greater detail (Cetin, 2020).
Biologically Significant Pyrimidine Appended Optical Sensors
Pyrimidine derivatives, closely related to the requested compound, serve as exquisite sensing materials alongside their biological and medicinal applications. Their ability to form coordination as well as hydrogen bonds makes them suitable for use as sensing probes. This review encompasses various pyrimidine-based optical sensors, shedding light on the significant role of pyrimidine derivatives in developing new optical sensing materials with potential biological and medicinal applications (Jindal & Kaur, 2021).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 5-Cyclopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is the Sphingosine 1-phosphate receptor 1 (S1P1) in Homo sapiens . S1P1 plays a crucial role in the regulation of lymphocyte trafficking, vascular development, and integrity .
Mode of Action
The exact mode of action of This compound It is known to interact with its target, s1p1, leading to changes in the receptor’s activity .
Biochemical Pathways
The interaction of This compound with S1P1 affects various biochemical pathways. These pathways are primarily related to lymphocyte trafficking and vascular development .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound These properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of This compound ’s action are primarily observed in the regulation of lymphocyte trafficking and vascular development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the compound’s properties, such as its boiling point, can be affected by environmental conditions . Furthermore, the compound has certain hazard statements and precautionary statements associated with it .
Analyse Biochimique
Biochemical Properties
5-Cyclopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism and regulation . The interaction between this compound and DPP-4 is characterized by the binding of the compound to the active site of the enzyme, leading to its inhibition and subsequent effects on glucose metabolism.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the inhibition of DPP-4 by this compound leads to increased levels of incretin hormones, which in turn enhance insulin secretion and improve glucose uptake in cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to the active site of DPP-4, preventing the enzyme from cleaving incretin hormones. This inhibition results in prolonged activity of incretin hormones, which play a crucial role in regulating blood glucose levels. Additionally, this compound has been shown to modulate the expression of genes involved in glucose metabolism and insulin signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that the compound maintains its inhibitory effects on DPP-4 and its impact on glucose metabolism over extended periods, both in vitro and in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound effectively inhibits DPP-4 and improves glucose metabolism without causing significant adverse effects. At higher doses, toxic effects such as liver and kidney damage have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to glucose metabolism and insulin signaling . The compound interacts with enzymes such as DPP-4 and other proteases, affecting the levels of various metabolites and influencing metabolic flux. These interactions contribute to the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound has been shown to accumulate in specific tissues, such as the liver and pancreas, where it exerts its effects on glucose metabolism. The distribution of the compound within the body is influenced by factors such as its solubility, stability, and interactions with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in glucose metabolism. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, further influencing its biochemical properties and effects.
Propriétés
IUPAC Name |
5-cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)8-3-6(5-1-2-5)15-9-4-7(10(18)19)16-17(8)9/h4-6,8,15H,1-3H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBYPYVUQVLWKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(N3C(=CC(=N3)C(=O)O)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801117052 | |
| Record name | 5-Cyclopropyl-4,5,6,7-tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801117052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24800910 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
436088-39-0 | |
| Record name | 5-Cyclopropyl-4,5,6,7-tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclopropyl-4,5,6,7-tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801117052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


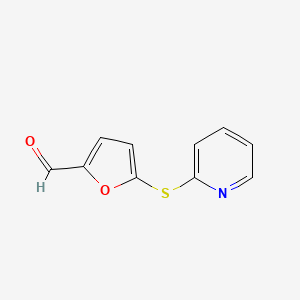
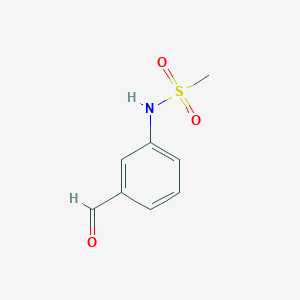
![2,2-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1306168.png)
